molecular formula C16H20N2O4 B2983499 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 851988-75-5

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2983499
M. Wt: 304.346
InChI Key: HZFNPRUFZPYWPI-UHFFFAOYSA-N
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Description

Benzoxazoles are an important class of bioactive compounds due to their versatile applications in the field of pharmaceuticals and various biological systems . They are structural isosteres of nucleic bases adenine and guanine, which allows them to interact easily with biological receptors . Benzoxazoles and their related analogues have a wide range of pharmacological applications like anti-inflammatory , anti-tumor , hypoglycemic , antiviral , antimicrobial , herbicidal , H2-antagonists , anticonvulsants , elastase inhibitors , and antitubercular agents .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl) aniline . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives can be complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific derivative. Some benzoxazole derivatives have been found to have good thermal stability .

Scientific Research Applications

Catalysis and Polymerization

Zinc anilido-oxazolinate complexes have been investigated as initiators for ring-opening polymerization. The study provides insights into the synthesis of zinc ethyl complexes and zinc benzyloxide complexes, detailing their molecular structures and evaluating their catalytic activities towards ring-opening polymerization reactions. This research highlights the potential of oxazoline-based complexes in polymer synthesis, offering avenues for developing new polymeric materials with tailored properties (Chi‐Tien Chen et al., 2007).

Molecular Structure and Thermodynamic Properties

The molecular structure, vibrational analysis, and thermodynamic properties of compounds incorporating dimethylmorpholine groups have been theoretically studied. This research utilized quantum chemical calculations to explore the NMR chemical shifts, vibrational frequency values, and electronic properties of these compounds, shedding light on their structural and electronic characteristics. The findings contribute to a deeper understanding of the molecular properties of oxazoline derivatives, which can inform their application in various scientific fields (H. Medetalibeyoğlu et al., 2019).

Metal Complexation and Catalysis

Research into the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines has combined synthetic, spectroscopic, crystallographic, and theoretical approaches to understand their structures in different phases. These studies have significant implications for the use of oxazoline derivatives in coordination chemistry and metal-mediated catalysis, potentially leading to the development of new catalysts and materials (Roderick C. Jones et al., 2013).

Fluorescence Probes

Anthryl-substituted heterocycles, including oxazoline derivatives, have been developed as pH-sensitive fluorescence probes. These probes utilize the protonation of heterocycles to achieve significant shifts in the absorption and emission spectra, offering tools for bioimaging and the study of pH variations within biological systems. This research demonstrates the utility of oxazoline derivatives in creating sensitive and selective tools for chemical and biological analysis (H. Ihmels et al., 2005).

Safety And Hazards

The safety and hazards associated with benzoxazole derivatives can vary widely depending on the specific derivative. It’s always important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

The future directions of research into benzoxazole derivatives are likely to continue to explore their potential applications in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

3-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-9-17(10-12(2)21-11)15(19)7-8-18-13-5-3-4-6-14(13)22-16(18)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFNPRUFZPYWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

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